molecular formula C17H15N3O3S B2419957 (E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681156-72-9

(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2419957
M. Wt: 341.39
InChI Key: ZYLUEBLWWFMYTC-ISLYRVAYSA-N
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Description

Benzo[d]thiazol-2(3H)-one is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . It’s been found in the secondary metabolites of certain microorganisms .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-one derivatives often involves coupling reactions with various reagents . For example, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzo[d]thiazol-2(3H)-one derivatives can be analyzed using various spectroscopic techniques, including IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2(3H)-one derivatives can vary widely depending on the specific derivative and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-one derivatives can be determined using various analytical techniques .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) investigated the stability and degradation pathways of nitisinone, a compound with some structural relevance. The study's focus on stability in various conditions, identification of degradation products, and the implications for medical applications offers insights into similar research methodologies that could be applied to “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” (H. Barchańska et al., 2019).

Antimicrobial and Anticancer Potential of Benzothiazoles

Benzothiazole derivatives, including those with nitro groups, have been explored for their broad spectrum of antimicrobial and anticancer activities. The versatility of the benzothiazole scaffold allows for significant pharmaceutical applications, suggesting that related compounds might be developed for similar purposes (A. Kamal et al., 2015).

Central Nervous System (CNS) Acting Drugs

Research on the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS acting drugs highlights the potential neurological applications of structurally related compounds. This indicates an area of interest for exploring the effects of “(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” on the CNS (S. Saganuwan, 2020).

Environmental Impact and Degradation

Investigations into the environmental fate, behavior, and degradation processes of organic compounds, such as parabens, provide a model for studying the environmental impact of chemical compounds. This research avenue could be relevant for assessing the ecological footprint and degradation pathways of benzothiazole derivatives (Camille Haman et al., 2015).

Safety And Hazards

The safety and hazards associated with benzo[d]thiazol-2(3H)-one derivatives can depend on their specific structure and usage .

Future Directions

The development of new benzo[d]thiazol-2(3H)-one derivatives and the investigation of their biological activities is an active area of research .

properties

IUPAC Name

4-nitro-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-8-11(2)15-14(9-10)24-17(19(15)3)18-16(21)12-4-6-13(7-5-12)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLUEBLWWFMYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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